

Commercial Availability and Analytical Applications of Haloxyfop-d4: A Technical Guide

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Compound of Interest

Compound Name: *Haloxyfop-d4*

Cat. No.: *B150307*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Haloxyfop-d4**, a deuterated analog of the herbicide Haloxyfop. It is primarily intended for researchers and scientists in analytical chemistry, environmental science, and food safety who require a high-purity internal standard for the quantification of Haloxyfop residues. This guide also details experimental protocols for its use in various analytical methodologies.

Introduction to Haloxyfop-d4

Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.^[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Haloxyfop in agricultural products to ensure food safety.^[2] Accurate and reliable quantification of Haloxyfop residues is therefore crucial.

Haloxyfop-d4 is a stable isotope-labeled version of Haloxyfop, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms.^[3] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[4] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Commercial Suppliers of Haloxyfop-d4

Haloxyfop-d4 is available from several reputable suppliers of analytical standards and research chemicals. The products are typically supplied as neat materials or in solution and are intended for research and development purposes only.^{[5][6]} It is crucial to obtain a certificate of analysis (CoA) from the supplier, which provides detailed information on the product's purity, isotopic enrichment, and storage conditions.

Below is a summary of prominent commercial suppliers of **Haloxyfop-d4**:

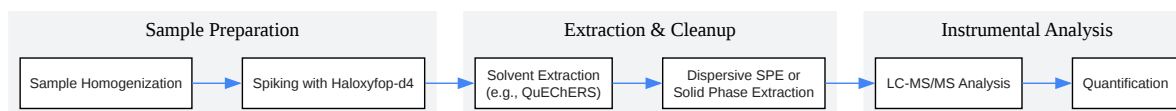
Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities
LGC Standards	Haloxyfop (free acid) D4 (phenoxy D4)	127893-34-9	C ₁₅ H ₇ D ₄ ClF ₃ NO ₄	>95% (HPLC) ^[3]	Contact for details
Biosynth	Haloxyfop-d4	127893-34-9	C ₁₅ H ₇ D ₄ ClF ₃ NO ₄	Not specified	1 mg, 5 mg, 10 mg, 25 mg, 50 mg ^[5]
Clinivex	Haloxyfop-d4	Not specified	Not specified	Not specified	10 mg, 25 mg, 50 mg, 100 mg ^[6]
CymitQuimica	(±)-Haloxyfop-d4	127893-34-9	C ₁₅ H ₇ D ₄ ClF ₃ NO ₄	Not specified	Contact for details

Experimental Protocols for Haloxyfop Analysis using Haloxyfop-d4

The use of **Haloxyfop-d4** as an internal standard is critical for accurate quantification in complex matrices. The following protocols are derived from established analytical methods for Haloxyfop residue analysis.

General Workflow for Sample Analysis

The general workflow for the analysis of Haloxyfop in various sample matrices using **Haloxyfop-d4** as an internal standard involves sample preparation, extraction, cleanup, and instrumental analysis.



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General workflow for Haloxyfop analysis.

Method 1: Analysis of Haloxyfop in Infant Formula by LC-MS/MS

This method is adapted from a validated procedure for the determination of total Haloxyfop in infant formula and related matrices.[3]

3.2.1. Sample Preparation and Extraction

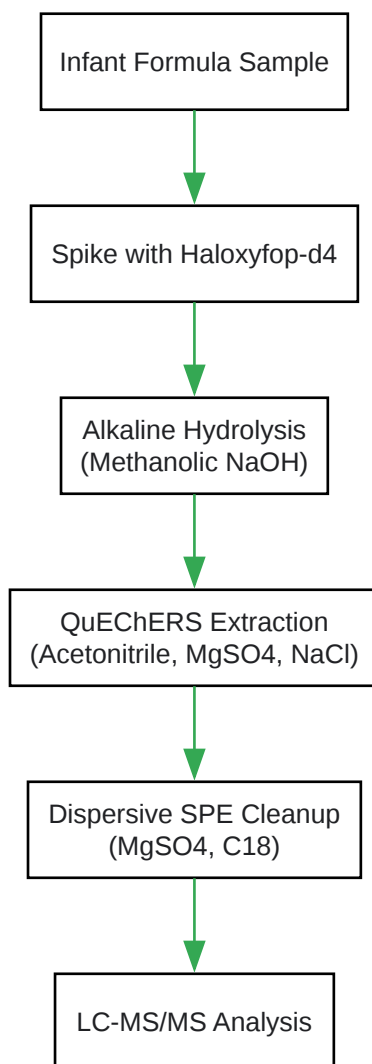
- Weigh 2 g of the homogenized infant formula sample into a 50 mL centrifuge tube.
- Add a known amount of **Haloxyfop-d4** internal standard solution.
- Add 10 mL of 0.5 M methanolic sodium hydroxide for alkaline hydrolysis to release conjugated forms of Haloxyfop.
- Vortex for 1 minute and let it stand for 30 minutes at room temperature.
- Add 10 mL of acetonitrile and a salt mixture of 4 g magnesium sulfate and 1 g sodium chloride.
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

3.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.
- Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Haloxyfop and **Haloxyfop-d4**.



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Workflow for Haloxyfop analysis in infant formula.

Method 2: Analysis of Haloxyfop in Soil and Water by HPLC

This protocol is a general approach based on methods for the analysis of Haloxyfop in environmental samples.^[7]

3.3.1. Sample Preparation and Extraction

- Soil:
 - Air-dry and sieve the soil sample (2 mm).

- Weigh 10 g of soil into a 50 mL centrifuge tube.
- Spike with a known amount of **Haloxyfop-d4**.
- Add 20 mL of an extraction solvent mixture (e.g., acetone/water, 1:1 v/v).
- Shake for 1 hour and centrifuge.
- Water:
 - Filter the water sample (0.45 μ m).
 - Take 100 mL of the filtered water and spike with **Haloxyfop-d4**.
 - Acidify to pH 2 with sulfuric acid.
 - Perform liquid-liquid extraction with a suitable solvent like dichloromethane (3 x 30 mL).

3.3.2. Cleanup

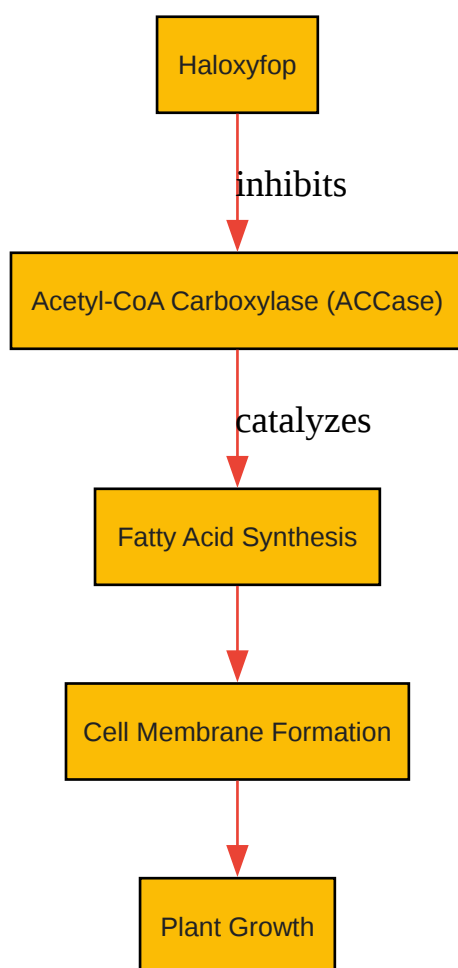
- Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of mobile phase.
- The extract may be further cleaned up using solid-phase extraction (SPE) with a C18 or anion exchange cartridge if necessary.

3.3.3. HPLC Conditions

- HPLC Column: A chiral column such as (R, R) Whelk-O1 for enantiomeric separation if required, or a standard C18 column for total Haloxyfop.[7]
- Mobile Phase: An isocratic or gradient mixture of hexane/n-propanol for chiral separation or acetonitrile/water for reversed-phase separation.
- Detector: A UV detector or a mass spectrometer.

Signaling Pathways and Mode of Action

While the primary focus of this guide is on the commercial availability and analytical use of **Haloxyfop-d4**, it is relevant for researchers to understand the mode of action of Haloxyfop. Haloxyfop is an aryloxyphenoxypropionate herbicide. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[8] This enzyme is crucial for fatty acid synthesis, which is essential for cell membrane formation and plant growth.



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Simplified mode of action of Haloxyfop.

Conclusion

Haloxyfop-d4 is an indispensable tool for the accurate and reliable quantification of Haloxyfop residues in various matrices. Its commercial availability from several specialized suppliers ensures that researchers have access to high-quality internal standards for their analytical needs. The detailed experimental protocols provided in this guide, based on established

scientific literature, offer a solid foundation for developing and validating robust analytical methods for Haloxyfop residue analysis. The use of isotope dilution techniques with **Haloxyfop-d4** is highly recommended to achieve the highest level of accuracy and to overcome challenges associated with complex sample matrices.

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